Antitubercular agent-30

Mycobacterium tuberculosis MIC Antibacterial

Select Antitubercular agent-30 for Mtb assays requiring low host-cell toxicity. With an MIC of 50 μg/mL and LD85 of ~100 μg/mL (SI ~2.0), it serves as an ideal moderate-activity control versus more cytotoxic analogs. High DMSO solubility (up to 125 mg/mL) supports flexible in vitro and in vivo formulation. Procure for HTS validation, macrophage infection models, and selectivity studies.

Molecular Formula C12H10N2O3S
Molecular Weight 262.29 g/mol
Cat. No. B4182402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntitubercular agent-30
Molecular FormulaC12H10N2O3S
Molecular Weight262.29 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C12H10N2O3S/c15-12(8-11-2-1-7-18-11)13-9-3-5-10(6-4-9)14(16)17/h1-7H,8H2,(H,13,15)
InChIKeyBOASBEGFXYCEPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility39 [ug/mL]

Antitubercular Agent-30: A Low-Cytotoxicity Scaffold for Tuberculosis Drug Discovery and Experimental Pharmacology


Antitubercular agent-30 (CAS 384857-54-9), also known as WAY-297407 or N-(4-nitrophenyl)-2-thiophen-2-ylacetamide, is a synthetic small-molecule antibacterial agent with confirmed in vitro activity against Mycobacterium tuberculosis (Mtb). Its chemical structure comprises a thiophene-acetamide core linked to a 4-nitrophenyl moiety [1]. The compound is widely available from multiple research chemical vendors and is primarily utilized as a tool compound in anti-tuberculosis drug discovery programs. Key baseline characteristics include an MIC of 50 μg/mL against Mtb and an LD85 of ~100 μg/mL against murine macrophages, indicating a relatively low cytotoxic profile [2].

Why Antitubercular Agent-30 Cannot Be Substituted by Arbitrary In-Class Analogs


In anti-tuberculosis drug discovery, the selection of a specific tool compound is not interchangeable due to divergent potency, cytotoxicity, and physicochemical profiles. While antitubercular agent-30 exhibits moderate direct antibacterial potency, its principal differentiator lies in its exceptionally low cytotoxicity compared to many high-potency analogs. Substituting this compound with a more potent but cytotoxic analog—such as the MmpL3 inhibitor antitubercular agent-33 (MIC = 0.5–3.1 μM) or the broad-spectrum antitubercular agent-39 (MIC < 1 μM)—would compromise experiments designed to isolate on-target efficacy from off-target host cell toxicity [1]. Moreover, the compound's high DMSO solubility (up to 125 mg/mL) enables flexible formulation strategies that are not uniformly achievable with less soluble analogs [2].

Quantitative Differentiation Evidence: Antitubercular Agent-30 vs. Comparators


Direct Antibacterial Potency: Comparison with First-Line Clinical Drugs

The potency of antitubercular agent-30 is approximately two orders of magnitude lower than first-line clinical drugs isoniazid and rifampicin. While the compound's MIC of 50 μg/mL (≈190 μM) is insufficient for therapeutic development, this moderate potency is advantageous for mechanistic studies and screening cascades where overt bacterial killing might obscure subtle target interactions . First-line comparators demonstrate significantly higher potency: isoniazid MIC ranges from 0.02–0.2 μg/mL and rifampicin MIC ranges from 0.05–0.1 μg/mL against M. tuberculosis H37Rv [1].

Mycobacterium tuberculosis MIC Antibacterial

Potency Relative to Other Research-Grade Antitubercular Agents

Compared with other commercially available antitubercular agents, antitubercular agent-30 exhibits significantly lower potency. Antitubercular agent-33, a 2-aminothiazole derivative targeting MmpL3, demonstrates MIC values of 0.78 μM (in GAST media) and 1.6–3.1 μM (in 7H9-glucose media) against M. tuberculosis [1]. Antitubercular agent-39 (Compound P1) is active against both drug-susceptible and drug-resistant clinical isolates with an MIC of <1 μM against Mtb H37Rv . In contrast, antitubercular agent-30's MIC of 50 μg/mL (≈190 μM) is ~200-fold higher, indicating a distinct pharmacological profile [2].

Antitubercular agents MIC comparison Compound library

Host Cell Cytotoxicity: A Defining Differentiator Against High-Potency Analogs

Antitubercular agent-30 demonstrates minimal cytotoxicity toward murine macrophage cells, with an LD85 value of ~100 μg/mL. This translates to a selectivity index (LD85/MIC) of approximately 2.0, indicating that the compound can be used at concentrations up to twice its MIC before substantial host cell toxicity is observed . While direct cytotoxicity data for analogs such as antitubercular agent-33 and agent-39 are not explicitly reported in vendor literature, the 2-aminothiazole class has known eukaryotic cell activity at sub-micromolar concentrations, suggesting that high-potency analogs may possess narrower therapeutic windows [1].

Cytotoxicity Macrophage LD85 Selectivity

Solubility and Formulation Advantages Over Structurally Related Analogs

Antitubercular agent-30 exhibits high DMSO solubility of up to 125 mg/mL (476.59 mM), enabling the preparation of concentrated stock solutions that facilitate high-throughput screening and in vivo formulation [1]. In comparison, antitubercular agent-33 has a reported DMSO solubility of 100 mg/mL (306.44 mM) [2]. This ~55% higher molar solubility for antitubercular agent-30 simplifies the preparation of working solutions and reduces the risk of compound precipitation in assay media.

Solubility DMSO Formulation Physicochemical

Optimal Application Scenarios for Antitubercular Agent-30 in Tuberculosis Research and Drug Discovery


Negative Control in High-Throughput Screening (HTS) Campaigns

With an MIC of 50 μg/mL, antitubercular agent-30 serves as an ideal negative or moderate-activity control in HTS assays targeting M. tuberculosis. Its low cytotoxicity ensures that any observed reduction in bacterial viability is due to genuine antibacterial activity rather than non-specific host cell toxicity . This makes it particularly useful for validating assay windows and setting activity thresholds in whole-cell screening platforms [1].

Selectivity Profiling and Off-Target Studies

The compound's high LD85 value (~100 μg/mL) relative to its MIC (50 μg/mL) provides a selectivity index of ~2.0, which is valuable for studies designed to differentiate on-target antibacterial effects from off-target eukaryotic cytotoxicity . This property is particularly relevant when investigating potential host-directed therapies or when assessing the safety margin of novel antitubercular leads [2].

Formulation Development and Pharmacokinetic Studies

The exceptional DMSO solubility (125 mg/mL) of antitubercular agent-30 facilitates the preparation of concentrated stock solutions for in vivo pharmacokinetic and efficacy studies . This is especially advantageous for research groups seeking to minimize the volume of vehicle administered and reduce the risk of compound precipitation during dose preparation [1].

Mechanism-of-Action Studies in Macrophage Infection Models

Given its minimal cytotoxicity toward murine macrophages, antitubercular agent-30 is well-suited for use in macrophage infection models where prolonged compound exposure is required . The compound can be applied at concentrations approaching its MIC without inducing significant macrophage death, allowing researchers to study host-pathogen interactions without confounding toxic effects [1].

Technical Documentation Hub

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